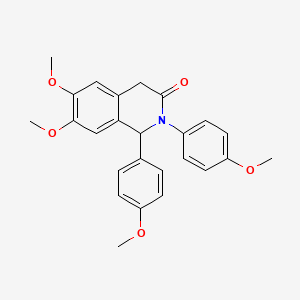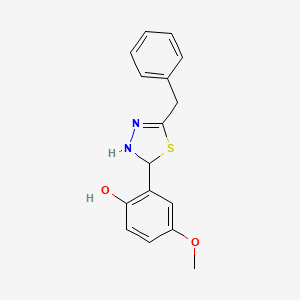
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone, also known as LQFM-021, is a novel isoquinoline derivative that has gained significant attention in the field of medicinal chemistry. This compound has been found to possess potent pharmacological properties, making it a promising candidate for the development of new drugs. In
作用机制
The mechanism of action of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone is not fully understood, but it is believed to involve the inhibition of NF-κB signaling pathway, which is known to play a critical role in inflammation and cancer. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been shown to modulate the expression of various genes involved in inflammation and cancer, such as COX-2, iNOS, and Bcl-2.
实验室实验的优点和局限性
One of the major advantages of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone is its potent anti-inflammatory and anti-cancer activities, which make it a promising candidate for the development of new drugs. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for the research on 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone. One of the potential applications of this compound is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the development of this compound-based drugs for the treatment of cancer. Furthermore, the potential use of this compound as a neuroprotective agent has also been suggested. Overall, further research is needed to fully understand the pharmacological properties and potential applications of this compound.
合成方法
The synthesis of 6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone involves a multi-step process that includes the reaction of 4-methoxyphenylacetonitrile with paraformaldehyde and ammonium acetate to form 1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinoline. This intermediate is then reacted with 2,5-dimethoxybenzaldehyde in the presence of acetic acid to produce this compound. The yield of this synthesis method is reported to be around 70%.
科学研究应用
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone has been extensively studied for its pharmacological properties, particularly its anti-inflammatory and anti-cancer activities. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and also exhibits anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. In vivo studies have demonstrated that this compound reduces inflammation and tumor growth in animal models.
属性
IUPAC Name |
6,7-dimethoxy-1,2-bis(4-methoxyphenyl)-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-28-19-9-5-16(6-10-19)25-21-15-23(31-4)22(30-3)13-17(21)14-24(27)26(25)18-7-11-20(29-2)12-8-18/h5-13,15,25H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDOYUUKTWOJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC(=C(C=C3CC(=O)N2C4=CC=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![N-{1-[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153579.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B5153584.png)
![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)nicotinamide](/img/structure/B5153589.png)
![N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B5153594.png)

![N-(4-methoxyphenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5153606.png)
![3-[(3-nitrophenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B5153609.png)

![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)
![N-[1-{[2-(7-bromo-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5153632.png)
![N-benzyl-2-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5153643.png)